
5-(3-Methoxypropanoyl)-2,2-dimethylcyclopentan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3-Methoxypropanoyl)-2,2-dimethylcyclopentan-1-one is an organic compound with a unique structure that includes a cyclopentanone ring substituted with a methoxypropanoyl group and two methyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Methoxypropanoyl)-2,2-dimethylcyclopentan-1-one typically involves the reaction of 2,2-dimethylcyclopentanone with 3-methoxypropanoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
化学反应分析
Types of Reactions
5-(3-Methoxypropanoyl)-2,2-dimethylcyclopentan-1-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
Oxidation: 5-(3-Carboxypropanoyl)-2,2-dimethylcyclopentan-1-one.
Reduction: 5-(3-Methoxypropanoyl)-2,2-dimethylcyclopentanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
5-(3-Methoxypropanoyl)-2,2-dimethylcyclopentan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 5-(3-Methoxypropanoyl)-2,2-dimethylcyclopentan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxypropanoyl group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
相似化合物的比较
Similar Compounds
3-Methoxypropionic acid: Shares the methoxypropanoyl group but lacks the cyclopentanone ring.
1-(3-Methoxypropanoyl)-2,4,5-trimethoxybenzene: Contains a similar acyl group but with a different aromatic structure.
Uniqueness
5-(3-Methoxypropanoyl)-2,2-dimethylcyclopentan-1-one is unique due to its combination of a cyclopentanone ring with a methoxypropanoyl group and two methyl groups, which imparts distinct chemical and physical properties. This structural uniqueness makes it valuable for specific applications in research and industry.
属性
分子式 |
C11H18O3 |
|---|---|
分子量 |
198.26 g/mol |
IUPAC 名称 |
5-(3-methoxypropanoyl)-2,2-dimethylcyclopentan-1-one |
InChI |
InChI=1S/C11H18O3/c1-11(2)6-4-8(10(11)13)9(12)5-7-14-3/h8H,4-7H2,1-3H3 |
InChI 键 |
HGNNAVPDLODZKS-UHFFFAOYSA-N |
规范 SMILES |
CC1(CCC(C1=O)C(=O)CCOC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


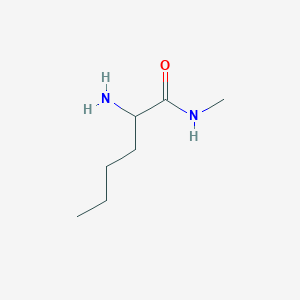
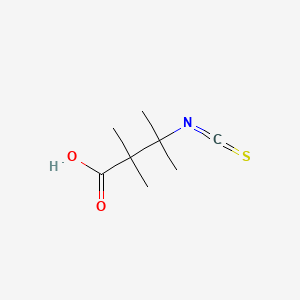
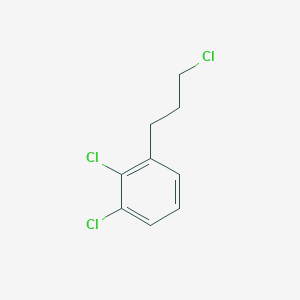
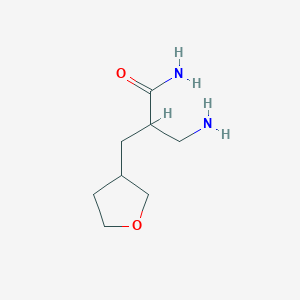
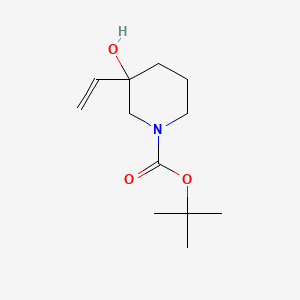
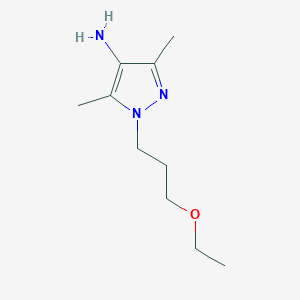
![[3-(3,5-diphenylphenyl)phenyl]boronic acid](/img/structure/B15327625.png)

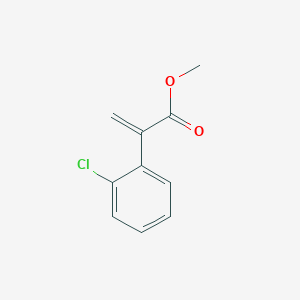
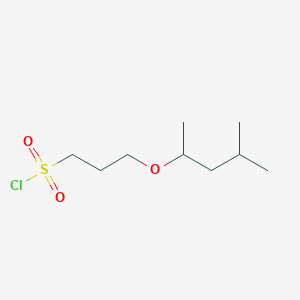
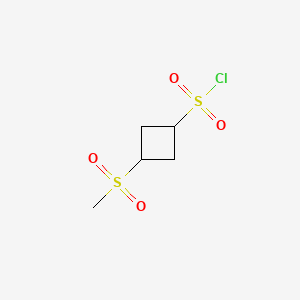
![6-(Fluoromethyl)-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B15327654.png)
![Acetic acid, 2-chloro-2-[2-(4-methoxyphenyl)hydrazinylidene]-, methyl ester](/img/structure/B15327656.png)

